N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide
Description
N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide is a chiral sulfonamide derivative featuring a cyclopentene ring substituted with a 4-methylbenzenesulfonamide group. Sulfonamides are historically significant in medicinal chemistry due to their antibacterial and enzyme-inhibitory properties.
Properties
CAS No. |
870610-78-9 |
|---|---|
Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
N-[(1S)-cyclopent-2-en-1-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H15NO2S/c1-10-6-8-12(9-7-10)16(14,15)13-11-4-2-3-5-11/h2,4,6-9,11,13H,3,5H2,1H3/t11-/m1/s1 |
InChI Key |
KFHANGVDOOPYBY-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide typically involves the reaction of cyclopent-2-en-1-amine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that sulfonamide derivatives exhibit significant anticancer activity. For instance, compounds similar to N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide have been shown to induce apoptosis in various cancer cell lines, including breast, colon, and cervical cancers .
Enzyme Inhibition
Sulfonamides are recognized for their ability to inhibit specific enzymes related to disease processes. In particular, this compound has potential as an inhibitor of acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease . Additionally, studies indicate that such compounds can also inhibit α-glucosidase, suggesting their utility in managing type 2 diabetes mellitus .
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of several sulfonamide derivatives against human cancer cell lines. The results indicated that modifications to the cyclopentene structure could enhance the anticancer efficacy of these compounds. The study utilized quantitative structure–activity relationship (QSAR) models to predict the biological activity based on structural variations .
Case Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibitory potential of sulfonamides containing similar structures. The findings highlighted that specific modifications in the sulfonamide moiety could lead to improved inhibition of acetylcholinesterase and α-glucosidase enzymes, showcasing their therapeutic potential for neurodegenerative diseases and metabolic disorders .
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Cancer Treatment : As an anticancer agent targeting multiple pathways involved in tumor growth and survival.
- Neurodegenerative Disease Management : As an acetylcholinesterase inhibitor for Alzheimer's disease therapy.
- Diabetes Management : As an α-glucosidase inhibitor to control blood sugar levels.
Mechanism of Action
The mechanism by which N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide exerts its effects involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By binding to the active site of the enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be compared based on substituents, stereochemistry, and physicochemical properties. Below is an analysis of key differences and similarities:
Structural Analogs and Substituent Effects
N-[(1S,4S)-4-[1-(3-Bromophenyl)-3,5-dimethyl-pyrazol-4-yl]cyclopent-2-en-1-yl]methanesulfonamide (): Substituents: Contains a methanesulfonamide group and a pyrazole ring substituted with a 3-bromophenyl group. Molecular Formula: C₁₈H₂₁BrN₃O₂S. The methanesulfonamide group is less lipophilic than the 4-methylbenzenesulfonamide in the target compound.
(1S,4S)-4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-ene-1-carboxylic Acid (Intermediate from ):
- Substituents : A pyrrole ring and isopropyl group on the cyclopentene scaffold.
- Key Features : The carboxylic acid moiety introduces polarity, contrasting with the sulfonamide group in the target compound. This difference could influence solubility and pharmacokinetics.
Physicochemical Properties (Theoretical Comparison)
| Property | N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide | N-[(1S,4S)-4-[1-(3-Bromophenyl)-3,5-dimethyl-pyrazol-4-yl]cyclopent-2-en-1-yl]methanesulfonamide |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₂S | C₁₈H₂₁BrN₃O₂S |
| Molecular Weight (g/mol) | 259.35 | 430.34 |
| Key Functional Groups | 4-Methylbenzenesulfonamide, cyclopentene | Methanesulfonamide, pyrazole, 3-bromophenyl |
| Lipophilicity (LogP est.) | ~2.5 (moderate) | ~3.8 (higher due to bromophenyl) |
| Polar Surface Area (Ų) | ~60 (sulfonamide contributes polarity) | ~90 (additional N and O atoms in pyrazole) |
Research Implications and Gaps
- Structural Insights : The cyclopentene ring’s stereochemistry and sulfonamide substituent position are critical for molecular recognition, as seen in related intermediates ().
- Data Limitations : Experimental data on solubility, stability, or bioactivity are absent in the provided evidence. Further studies using crystallography (e.g., SHELX software, ) could elucidate conformational preferences .
- Therapeutic Potential: The 4-methylbenzenesulfonamide group may confer selectivity for enzymes like carbonic anhydrases, but this remains speculative without direct evidence.
Biological Activity
N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group attached to a cyclopentene moiety and a methylbenzene ring. Its chemical formula is , and it features a sulfonamide functional group that is known for its diverse biological activities.
Sulfonamides, including this compound, typically exert their biological effects through the following mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamides inhibit the activity of enzymes such as carbonic anhydrases (CAs), which play crucial roles in various physiological processes.
- Antimicrobial Properties : Sulfonamides are well-known for their antibacterial properties, particularly against Gram-positive bacteria.
- Anti-inflammatory Effects : Some studies suggest that sulfonamide derivatives can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study demonstrated that sulfonamide derivatives effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Inhibition of Carbonic Anhydrases
The inhibition of carbonic anhydrases (CAs) is a notable area of interest:
- Selectivity and Potency : The compound has been shown to selectively inhibit certain isoforms of CAs, particularly hCA II and hCA IX, which are implicated in cancer progression. This selectivity suggests potential applications in cancer therapy .
In Vitro Studies
Several in vitro studies have evaluated the biological activity of sulfonamide derivatives:
| Study | Compound Tested | Target | Result |
|---|---|---|---|
| N-(Cyclopentene) Sulfonamide Derivative | hCA II | IC50 = 0.5 µM | |
| Similar Sulfonamide | Bacterial Strains | Effective against E. coli with MIC = 16 µg/mL |
These findings indicate that compounds with similar structures may possess significant biological activity, warranting further investigation into this compound.
Computational Studies
Computational modeling has been employed to predict the binding affinity and interaction mechanisms of this compound with target proteins:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
